9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique triazole and purine fused ring system, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a substituted triazole, followed by its condensation with a purine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The synthesis is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions result in various functionalized derivatives .
Scientific Research Applications
9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]triazolo[4,3-a]quinoxaline
- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- pyrazolo[3,4-d]pyrimidine
- pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
9-isopropyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione stands out due to its unique triazole-purine fused ring system, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C16H16N6O2 |
---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
1-methyl-8-phenyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C16H16N6O2/c1-9(2)21-11-13(23)17-16(24)20(3)14(11)22-12(18-19-15(21)22)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,23,24) |
InChI Key |
PYFMUVAPQJOCRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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